Enzyme Inhibition: 5-Bromo-2-pyrimidinone Covalent Hydrate Exhibits 5- to 50-Fold Higher Affinity than Parent Form
In aqueous solution at neutral pH, 5-bromo-2-pyrimidinone exists in equilibrium with its covalent hydrate form. The covalent hydrate inhibits yeast cytosine deaminase with a Ki value 0.02–0.2 times that of the parent compound, representing a 5- to 50-fold higher affinity [1]. The parent compound (the free base form, CAS 38353-06-9) exhibits a Ki of approximately 0.8 mM under comparable conditions [1].
| Evidence Dimension | Enzyme inhibition constant (Ki) |
|---|---|
| Target Compound Data | Parent: Ki ≈ 0.8 mM; Covalent hydrate: Ki = 0.02–0.2 × Ki_parent (i.e., 0.016–0.16 mM range) |
| Comparator Or Baseline | Parent 5-bromo-2-pyrimidinone (non-hydrated form): Ki ≈ 0.8 mM |
| Quantified Difference | 5- to 50-fold higher affinity for the covalent hydrate form relative to the parent |
| Conditions | Yeast cytosine deaminase (EC 3.5.4.1), aqueous solution at neutral pH |
Why This Matters
This differential hydration-dependent inhibition informs formulation and assay buffer selection; procurement of the hydrobromide salt ensures consistent aqueous behavior distinct from anhydrous analogs.
- [1] Kornblatt MJ, Tee OS. Inhibition of yeast cytosine deaminase by 5-bromo-2-pyrimidinone and its covalent hydrate. Eur J Biochem. 1986;156(2):297-300. View Source
